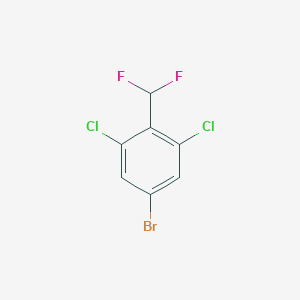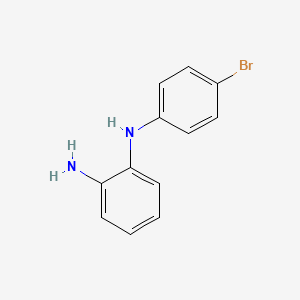
5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C10H6BrFN2O and a molecular weight of 269.073 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazinone ring substituted with a bromo group at the 5th position and a 4-fluorophenyl group at the 2nd position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
"5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one" serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the creation of derivatives with anticancer, antiangiogenic, and antioxidant properties. Specifically, a study described the synthesis and characterization of new pyridazinone derivatives exhibiting inhibitory effects on the viability of several human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. These compounds were further evaluated for their ability to inhibit proangiogenic cytokines, contributing to their antiangiogenic and antioxidant activities (Kamble et al., 2015).
Chemical Synthesis Techniques
The compound has also been explored in novel chemical synthesis techniques. Research has shown its application in the development of new synthesis methods for heterocyclic compounds, offering a versatile approach to creating a range of chemical structures. This versatility is crucial for the advancement of medicinal chemistry, providing a foundation for the discovery of new drugs and materials (Basanagouda & Kulkarni, 2011).
Antioxidant Properties
Furthermore, pyridazinone derivatives, including "this compound", have been synthesized and demonstrated in-vitro antioxidant activity. These compounds offer potential therapeutic applications in managing oxidative stress-related diseases. The antioxidant properties were assessed through various assays, underscoring the chemical's capacity to scavenge free radicals and protect against oxidative damage (Mehvish & Kumar, 2022).
Fluorescence Studies
The compound has also been the subject of fluorescence studies, aimed at estimating the ground and excited state dipole moments of newly synthesized pyridazin-3(2H)-one derivatives. These studies provide valuable insights into the electronic properties of these compounds, with implications for their use in optical materials and sensors (Desai et al., 2016).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .
Propriétés
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-10(15)14(13-6-7)9-3-1-8(12)2-4-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLCBQUHEFEAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)
![3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2779493.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)
![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2779497.png)
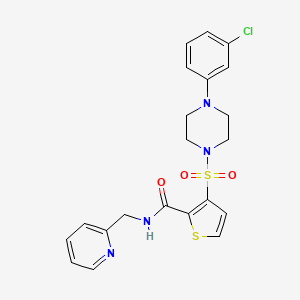
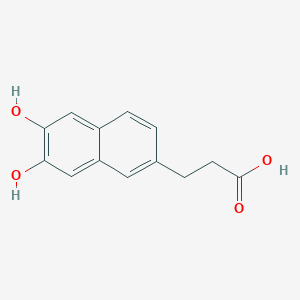
![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)
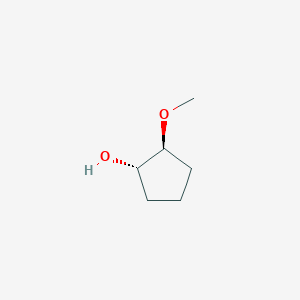
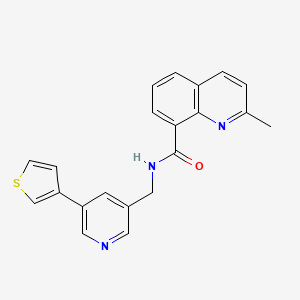
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)
